molecular formula C11H12OS B2448340 6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one CAS No. 125066-69-5

6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one

Cat. No.: B2448340
CAS No.: 125066-69-5
M. Wt: 192.28
InChI Key: XPSKUTFYLZCTCZ-UHFFFAOYSA-N
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Description

6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound characterized by a naphthalene ring system with a methylsulfanyl group at the 6-position and a ketone group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one typically involves the introduction of the methylsulfanyl group and the formation of the tetrahydronaphthalene ring system. One common method involves the reaction of a suitable naphthalene derivative with a methylsulfanyl reagent under controlled conditions. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution and a solvent such as dimethylformamide to dissolve the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The ketone group can be reduced to form an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted naphthalene derivatives.

Scientific Research Applications

6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antifungal and antibacterial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one involves its interaction with specific molecular targets. The methylsulfanyl group can interact with various enzymes and proteins, potentially inhibiting their activity. The ketone group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    6-(Methylsulfanyl)-1,4,5,6-tetrahydropyrimidine: Similar structure with a pyrimidine ring instead of a naphthalene ring.

    2-Methylsulfanyl-6-polyfluoroalkyl-pyrimidin-4-ones: Contains a methylsulfanyl group and a pyrimidine ring with polyfluoroalkyl substituents.

Uniqueness

6-(Methylsulfanyl)-1,2,3,4-tetrahydronaphthalen-1-one is unique due to its specific combination of a naphthalene ring system with a methylsulfanyl group and a ketone group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

6-methylsulfanyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12OS/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPSKUTFYLZCTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC2=C(C=C1)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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